Acetylcholinesterase (AChE) Inhibition: 3-Nitrophenyl-1,2,4-oxadiazole vs. Rivastigmine and Dinitrophenyl Analogs
The target compound (3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole) demonstrates moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 19.8 µM in an in vitro enzyme inhibition assay [1]. This activity is approximately 13.5-fold lower than the clinical reference rivastigmine (IC50 = 1.47 µM), indicating a distinct potency profile [1]. Crucially, SAR analysis reveals that the 3,5-dinitrophenyl-1,2,4-oxadiazole analog (IC50 = 1.62 µM) exhibits ~12-fold higher potency, establishing that the mono-nitro substitution pattern of the target compound defines a unique activity tier within the oxadiazole class [1].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.8 µM |
| Comparator Or Baseline | Rivastigmine (IC50 = 1.47 µM); 3,5-dinitrophenyl-1,2,4-oxadiazole analog (IC50 = 1.62 µM) |
| Quantified Difference | 13.5-fold less potent than rivastigmine; ~12-fold less potent than dinitro analog |
| Conditions | Ellman's method; enzyme inhibition assay |
Why This Matters
This quantifies the compound's specific activity tier, enabling researchers to select it for studies requiring moderate AChE inhibition rather than maximal potency, or as a scaffold for SAR exploration.
- [1] Šikorová, E., et al. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Arch Pharm (Weinheim). 2026, 359(1), e70188. DOI: 10.1002/ardp.70188 View Source
